molecular formula C18H17ClN2O4S B4719630 DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE

DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE

Cat. No.: B4719630
M. Wt: 392.9 g/mol
InChI Key: SAZCDPJJLOVUDB-UHFFFAOYSA-N
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Description

DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE typically involves multiple steps, starting with the preparation of the isophthalate core. The process includes:

    Formation of the isophthalate core: This is achieved through esterification reactions involving isophthalic acid and methanol under acidic conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the isophthalate core with 4-chlorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE can be compared with other similar compounds, such as:

  • DIMETHYL 5-((4-CHLOROBENZOYL)AMINO)ISOPHTHALATE
  • DIMETHYL 5-((4-METHOXYBENZOYL)AMINO)ISOPHTHALATE
  • DIMETHYL 5-((4-METHYLBENZOYL)AMINO)ISOPHTHALATE

These compounds share a similar core structure but differ in the substituents attached to the isophthalate core. The unique properties of this compound arise from the specific combination of the chlorobenzyl and carbothioyl groups, which confer distinct reactivity and biological activities.

Properties

IUPAC Name

dimethyl 5-[(4-chlorophenyl)methylcarbamothioylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-24-16(22)12-7-13(17(23)25-2)9-15(8-12)21-18(26)20-10-11-3-5-14(19)6-4-11/h3-9H,10H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZCDPJJLOVUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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